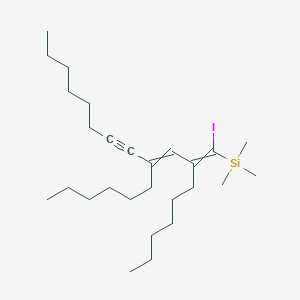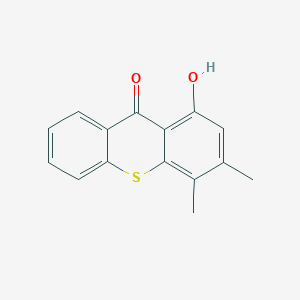![molecular formula C5H8BrN3O2 B14206299 [1-(Bromomethyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol CAS No. 827603-61-2](/img/structure/B14206299.png)
[1-(Bromomethyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(Bromomethyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol: is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered ring structures containing three nitrogen atoms. This particular compound is characterized by the presence of a bromomethyl group and two hydroxymethyl groups attached to the triazole ring. Triazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences due to their stability and biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Bromomethyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol typically involves the use of “click” chemistry, a method known for its efficiency and selectivity. One common approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with an alkyne to form the triazole ring. The bromomethyl and hydroxymethyl groups can be introduced through subsequent functionalization reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale click chemistry processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromomethyl group in [1-(Bromomethyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can also undergo reduction reactions, where the triazole ring or the functional groups attached to it are reduced using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution: Formation of triazole derivatives with various functional groups.
Oxidation: Formation of triazole carboxylic acids or aldehydes.
Reduction: Formation of reduced triazole derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(Bromomethyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Triazole derivatives have been shown to inhibit enzymes like carbonic anhydrase, making them potential candidates for the development of new drugs .
Medicine: In medicine, triazole compounds are explored for their antimicrobial, antifungal, and anticancer properties. The presence of the bromomethyl group in this compound may enhance its biological activity, making it a promising candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of dyes, photographic materials, and corrosion inhibitors. Its stability and reactivity make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action of [1-(Bromomethyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The bromomethyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition. The hydroxymethyl groups may also participate in hydrogen bonding and other non-covalent interactions, stabilizing the enzyme-inhibitor complex .
Comparaison Avec Des Composés Similaires
1H-1,2,3-Triazole-4,5-dimethanol: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
3-Bromo-1-methyl-1H-1,2,4-triazole: Contains a different triazole ring structure, leading to different chemical and biological properties.
Uniqueness: The presence of both bromomethyl and hydroxymethyl groups in [1-(Bromomethyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol makes it a unique compound with a wide range of reactivity. This dual functionality allows it to participate in diverse chemical reactions and enhances its potential in various applications .
Propriétés
Numéro CAS |
827603-61-2 |
|---|---|
Formule moléculaire |
C5H8BrN3O2 |
Poids moléculaire |
222.04 g/mol |
Nom IUPAC |
[1-(bromomethyl)-5-(hydroxymethyl)triazol-4-yl]methanol |
InChI |
InChI=1S/C5H8BrN3O2/c6-3-9-5(2-11)4(1-10)7-8-9/h10-11H,1-3H2 |
Clé InChI |
ARFGTNJSHQIWJP-UHFFFAOYSA-N |
SMILES canonique |
C(C1=C(N(N=N1)CBr)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5-Dimethylhexahydro-2,6-methanofuro[3,2-b]furan-3-yl prop-2-enoate](/img/structure/B14206217.png)
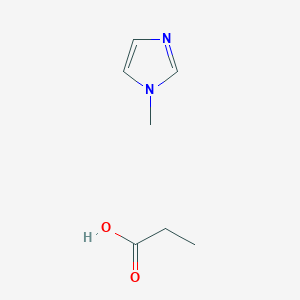
![1-[(4-Ethynylphenyl)ethynyl]-4-iodo-2,5-dioctylbenzene](/img/structure/B14206230.png)
![2,3-Dibenzyl-5-methyl-1-[(naphthalen-1-yl)methyl]-1H-pyrrole](/img/structure/B14206232.png)
![4-[4-(dimethylamino)phenyl]-6-oxo-1H-pyridine-3-carbonitrile](/img/structure/B14206235.png)
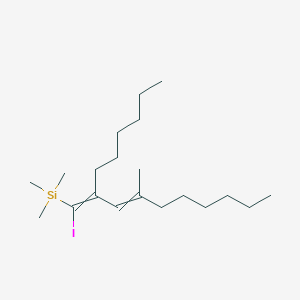
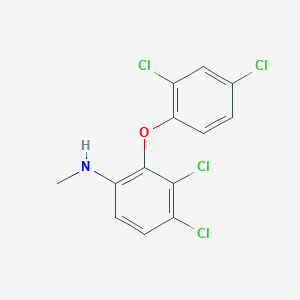
![Pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]-](/img/structure/B14206257.png)
![6-[5-(2-Phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14206267.png)
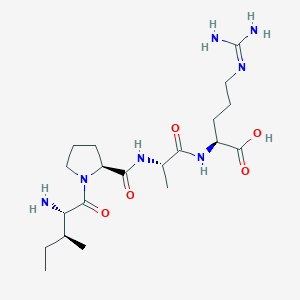
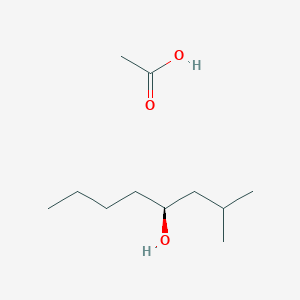
![1H-Indole-1-ethanol, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-](/img/structure/B14206279.png)
